molecular formula C18H20O4 B11999460 Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy- CAS No. 5385-61-5

Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy-

Katalognummer: B11999460
CAS-Nummer: 5385-61-5
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: NQHIGJXPJYAUPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] is an organic compound with the molecular formula C18H20O4 It is a derivative of benzene, characterized by the presence of two methoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] typically involves the reaction of appropriate benzene derivatives with ethenylidene compounds under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with an ethenylidene compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1,1’-ethenylidenebis[4-methyl-]
  • Benzene, 1,1’-ethylidenebis[3,4-dimethyl-]
  • Benzene, 1,1’-ethenylidenebis[4-methoxy-]

Uniqueness

Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] is unique due to the presence of two methoxy groups, which impart specific chemical properties such as increased electron density on the benzene ring and enhanced reactivity in electrophilic substitution reactions. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

5385-61-5

Molekularformel

C18H20O4

Molekulargewicht

300.3 g/mol

IUPAC-Name

4-[1-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C18H20O4/c1-12(13-6-8-15(19-2)17(10-13)21-4)14-7-9-16(20-3)18(11-14)22-5/h6-11H,1H2,2-5H3

InChI-Schlüssel

NQHIGJXPJYAUPP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C=C2)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.